molecular formula C19H21F3N2O2 B7572656 1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone

1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone

Cat. No. B7572656
M. Wt: 366.4 g/mol
InChI Key: ZUCGDCXPCBXTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone, commonly known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DMQX is a non-competitive antagonist of glutamate receptors, which are known to play a crucial role in synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

DMQX acts as a non-competitive antagonist of glutamate receptors, which are ionotropic receptors that mediate the majority of excitatory synaptic transmission in the central nervous system. By binding to these receptors, DMQX prevents the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the excitatory response.
Biochemical and physiological effects:
DMQX has been found to have a number of biochemical and physiological effects on the central nervous system. It has been shown to inhibit long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. DMQX has also been found to have anticonvulsant effects, making it a potential treatment for epilepsy. Additionally, DMQX has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMQX in lab experiments is its ability to selectively block the function of glutamate receptors, allowing researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one of the limitations of using DMQX is its non-specific effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on DMQX. One area of interest is the development of more selective antagonists of glutamate receptors, which could help to further elucidate the specific roles of these receptors in various physiological and pathological conditions. Another area of interest is the potential use of DMQX as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, there is ongoing research into the use of DMQX as a potential treatment for drug addiction and epilepsy.

Synthesis Methods

DMQX can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)quinoline with 2-(bromomethyl)-6-methylpiperidine, followed by the addition of potassium carbonate and 2-bromoethyl ethyl ether. The final product is obtained through a purification process that involves column chromatography and recrystallization.

Scientific Research Applications

DMQX has been widely used in scientific research to study the function of glutamate receptors in the central nervous system. It has been found to be particularly useful in studying the role of these receptors in synaptic plasticity, learning, and memory. DMQX has also been used in research related to drug addiction, epilepsy, and neurodegenerative diseases.

properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2/c1-12-4-3-5-13(2)24(12)18(25)11-26-15-8-6-14-7-9-17(19(20,21)22)23-16(14)10-15/h6-10,12-13H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCGDCXPCBXTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)COC2=CC3=C(C=C2)C=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone

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